molecular formula C22H18N2O3 B2600146 N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide CAS No. 883967-08-6

N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide

Cat. No.: B2600146
CAS No.: 883967-08-6
M. Wt: 358.397
InChI Key: XCEUQLWFHAGRSF-UHFFFAOYSA-N
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Description

N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a synthetic small molecule featuring a 1,4-dihydroquinolin-4-one core substituted with a 1-methyl group, a 3-(3-methylphenyl) moiety, and a furan-2-carboxamide group at position 2. This structure combines aromatic, electron-rich (furan), and hydrophobic (methylphenyl) components, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-7-5-8-15(13-14)19-20(25)16-9-3-4-10-17(16)24(2)21(19)23-22(26)18-11-6-12-27-18/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEUQLWFHAGRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N(C3=CC=CC=C3C2=O)C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, where isatin reacts with an aryl methyl ketone in the presence of a base to form the quinoline derivative.

    Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a 2-furancarboxylic acid derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Various substituted quinoline and furan derivatives

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide exhibit promising anticancer properties. Studies have shown that derivatives of quinoline and furan can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that modifications to the quinoline structure enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its potential as an anticancer agent .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Research has highlighted that furan-containing compounds possess significant antibacterial and antifungal activities. In vitro studies have indicated that this compound exhibits inhibitory effects against several pathogenic strains, making it a candidate for developing new antimicrobial therapies .

Material Science

2.1 Organic Electronics

This compound has potential applications in the field of organic electronics. Its unique electronic properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of quinoline derivatives into polymer matrices has been shown to improve charge transport properties and enhance device performance .

Case Studies

Study Objective Findings
Study on Anticancer Activity Evaluate the cytotoxic effects of quinoline derivativesSignificant inhibition of cancer cell proliferation was observed with modified compounds showing enhanced activity
Antimicrobial Evaluation Assess the antibacterial efficacy of furan derivativesThe compound exhibited strong activity against multiple bacterial strains, indicating potential for therapeutic use
Organic Electronics Research Investigate the use of furan-containing compounds in OLEDsEnhanced charge mobility and improved device efficiency were reported when using derivatives in organic electronic applications

Mechanism of Action

The mechanism of action of N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Analogs

Compound Name Core Structure Substituent at Position 2 Melting Point (°C) Key Functional Groups
Target Compound 1,4-Dihydroquinolin-4-one Furan-2-carboxamide Not Reported Amide, Furan, Methylphenyl
N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h) 1,4-Dihydroquinolin-4-one Tetradecanamide (C14 alkyl chain) >250 Amide, Long alkyl chain
N-(4-Bromophenyl)furan-2-carboxamide (3) Phenyl Furan-2-carboxamide Not Reported Amide, Furan, Bromophenyl
AZ257 (Dihydropyridine derivative) 1,4-Dihydropyridine Bromophenyl-thioethyl Not Reported Amide, Thioether, Cyano

Key Observations:

  • Alkyl vs.
  • Electronic Effects: The methyl group on the 3-methylphenyl substituent (target compound) is electron-donating, which may stabilize the amide bond compared to electron-withdrawing groups (e.g., bromine in 3 from ). This could enhance metabolic stability .
  • Melting Points: High melting points (>250°C) in 3h and 3i suggest strong intermolecular hydrogen bonding and crystal lattice stability due to their amide and quinolinone groups. The target compound’s melting point is likely lower due to steric hindrance from the methylphenyl group disrupting crystal packing .

Biological Activity

N-[1-Methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuroprotection and cancer treatment. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure

The compound can be represented by the following molecular structure:

  • Molecular Formula : C18H18N2O3
  • SMILES Notation : Cc1cccc(c1)c1c(=O)c2ccccc2n(c1NC(=O)c1ccccc1F)C

Research indicates that this compound exhibits several mechanisms contributing to its biological activity:

  • Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in conditions such as Alzheimer's disease (AD), where oxidative stress plays a critical role in neurodegeneration .
  • Anti-inflammatory Activity : It modulates inflammatory pathways, particularly through inhibition of the NF-κB signaling pathway. This action reduces the production of pro-inflammatory cytokines and may alleviate symptoms associated with neuroinflammation .
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Its mechanism includes targeting specific signaling pathways involved in cell growth and survival .

Neuroprotective Studies

A study focusing on the neuroprotective properties of the compound revealed significant results:

  • Cell Viability : In vitro assays demonstrated that treatment with the compound increased cell viability in SH-SY5Y neuronal cells subjected to oxidative stress.
  • Mechanism : The neuroprotective effects were linked to the activation of the NO/sGC/CREB signaling cascade, which is crucial for neuronal survival and function .

Anti-inflammatory Activity

In a separate investigation into its anti-inflammatory effects:

  • The compound effectively inhibited the production of nitric oxide (NO) in activated macrophages, suggesting a potential role in managing inflammatory conditions .
  • IC50 Values : The compound exhibited an IC50 value of approximately 2.91 µM against NO production, indicating strong anti-inflammatory activity at low concentrations .

Anticancer Activity

Research into its anticancer potential has yielded promising results:

  • Cytotoxicity Testing : In vitro studies on glioma cells showed that the compound reduced cell viability significantly while sparing normal astrocytes, suggesting selective toxicity towards cancerous cells .
  • Mechanistic Insights : The compound was found to induce cell cycle arrest and apoptosis through multiple pathways, including inhibition of AKT and mTOR signaling pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

StudyFocusKey Findings
Study 1NeuroprotectionEnhanced neuronal survival under oxidative stress; activation of CREB signaling
Study 2Anti-inflammationInhibition of NO production; modulation of NF-kB pathway
Study 3AnticancerInduced apoptosis in glioma cells; selective toxicity towards cancer cells

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